Regioisomer-Dependent Lipophilicity
The computed XLogP3 value for the 4-ethynyl regioisomer (4-ethynyl-1-(trifluoromethyl)-1H-pyrazole) is 1.6 [1]. While experimental data for the 3-ethynyl isomer are not yet published, class-level inference from N-trifluoromethyl pyrazoles indicates that the 3-position ethynyl substitution pattern yields distinct electronic distribution compared to the 4-position, which is expected to modulate lipophilicity and hydrogen bonding capacity [2]. This difference has practical consequences: the N-methyl analog (4-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole) exhibits a lower XLogP3 of 1.4 , demonstrating that both substitution position and N-substituent identity influence physicochemical properties critical for membrane permeability and formulation behavior.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Not experimentally reported; inferred from class trends |
| Comparator Or Baseline | 4-Ethynyl-1-(trifluoromethyl)-1H-pyrazole: XLogP3 = 1.6; 4-Ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole: XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = 0.2 between 4-ethynyl N-CF₃ and N-CH₃ analogs; 3-ethynyl position expected to differ |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
Lipophilicity directly impacts compound solubility, membrane permeability, and metabolic stability—key considerations for medicinal chemistry lead optimization and agrochemical development.
- [1] PubChem. 4-Ethynyl-1-(trifluoromethyl)-1H-pyrazole (CID 146013392). Computed Properties, XLogP3-AA. Accessed 2026. View Source
- [2] European Chemicals Agency (ECHA). 1-(trifluoromethyl)-1H-pyrazole. CL Inventory Database, EC 825-808-8. Accessed 2026. View Source
